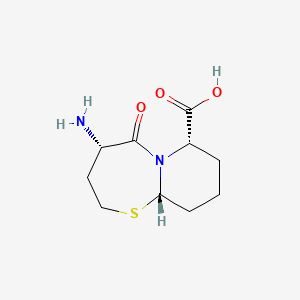

Omapatrilat metabolite M1-a

Description

BenchChem offers high-quality Omapatrilat metabolite M1-a suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Omapatrilat metabolite M1-a including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

508181-77-9 |

|---|---|

Molecular Formula |

C10H16N2O3S |

Molecular Weight |

244.31 g/mol |

IUPAC Name |

(4S,7S,10aS)-4-amino-5-oxo-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid |

InChI |

InChI=1S/C10H16N2O3S/c11-6-4-5-16-8-3-1-2-7(10(14)15)12(8)9(6)13/h6-8H,1-5,11H2,(H,14,15)/t6-,7-,8-/m0/s1 |

InChI Key |

MBCSFOJJEQRYIM-FXQIFTODSA-N |

Isomeric SMILES |

C1C[C@H](N2[C@H](C1)SCC[C@@H](C2=O)N)C(=O)O |

Canonical SMILES |

C1CC(N2C(C1)SCCC(C2=O)N)C(=O)O |

Origin of Product |

United States |

Omapatrilat Metabolite Identification in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying omapatrilat and its metabolites in human plasma. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a deeper understanding of omapatrilat metabolism.

Introduction

Omapatrilat is a vasopeptidase inhibitor that simultaneously inhibits two key enzymes in the cardiovascular system: angiotensin-converting enzyme (ACE) and neprilysin (NEP).[1][2][3] This dual inhibition leads to a decrease in the production of the vasoconstrictor angiotensin II and an increase in levels of vasodilatory natriuretic peptides.[2][3] Despite its potent antihypertensive effects, the clinical development of omapatrilat was halted due to an increased risk of angioedema.[1][4] Understanding the metabolic fate of omapatrilat in humans is crucial for contextualizing its pharmacological and toxicological profile.

Metabolic Pathways of Omapatrilat

Omapatrilat undergoes extensive metabolism in humans, with the parent compound accounting for less than 3% of the radioactivity in plasma after oral administration.[5] The primary metabolic transformations involve methylation, glucuronidation, sulfoxidation, and hydrolysis.

Key Metabolites in Human Plasma:

-

S-methyl omapatrilat: A prominent metabolite formed by the methylation of the sulfhydryl group.[5]

-

Acyl glucuronide of S-methyl omapatrilat: A major conjugate of the S-methylated metabolite.[5]

-

S-methyl (S)-2-thio-3-phenylpropionic acid: A product of the hydrolysis of the exocyclic amide bond of S-methyl omapatrilat.[5]

-

Diastereomers of S-methyl sulfoxide of omapatrilat: Formed through the oxidation of the sulfur atom in S-methyl omapatrilat.[5]

-

S-methyl omapatrilat ring sulfoxide: Another oxidation product.[5]

-

L-cysteine mixed disulfide of omapatrilat: A disulfide conjugate found in urine.[5]

The following diagram illustrates the major metabolic pathways of omapatrilat.

Experimental Protocols for Metabolite Identification

The quantitative determination of omapatrilat and its metabolites in human plasma is primarily achieved through high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[6][7]

Sample Preparation

A critical step in the analysis of omapatrilat and its sulfhydryl-containing metabolites is the immediate stabilization of the free sulfhydryl groups to prevent oxidation.[6][7][8]

Protocol for Plasma Sample Stabilization and Extraction:

-

Stabilization: Immediately after blood collection, treat the plasma sample with methyl acrylate (MA).[6][7][8] MA reacts with the sulfhydryl group to form a stable derivative.[8]

-

Internal Standard Addition: Add a deuterated internal standard solution for each analyte to the plasma sample.[7]

-

Acidification: Acidify the sample by adding a solution of hydrochloric acid.[7]

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction using methyl-tert butyl ether.[7] The samples are shaken and then centrifuged to separate the organic and aqueous layers.[7]

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[7]

-

Reconstitution: Dissolve the residue in the mobile phase for injection into the LC-MS/MS system.[7]

The following diagram outlines the experimental workflow for sample preparation.

LC-MS/MS Analysis

The separation and detection of omapatrilat and its metabolites are performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Typical LC-MS/MS Parameters:

-

Chromatography: High-performance liquid chromatography (HPLC) is employed for separation.[6][7]

-

Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification.[6][7] The mass spectrometer is typically operated in the negative ion selected-reaction-monitoring (SRM) mode.[8]

Quantitative Data

The following tables summarize the quantitative parameters for the analysis of omapatrilat and its metabolites in human plasma, as reported in the literature.

Table 1: Calibration Curve Ranges and Limits of Quantitation (LOQ)

| Analyte | BMS Code | Calibration Curve Range (µg/L) | LOQ (µg/L) |

| Omapatrilat | BMS-186716 | 0.2 - 250 | 0.2 |

| Metabolite 1 | BMS-196087 | 0.5 - 250 | 0.5 |

| Metabolite 2 | BMS-225308 | 1 - 250 | 1 |

| Metabolite 3 | BMS-198433 | 2 - 250 | 2 |

| Metabolite 4 | BMS-253653 | 10 - 2500 | 10 |

| Data sourced from Wang et al. (2003)[6][7] |

Table 2: Extraction Recovery

| Analyte | BMS Code | Average Extraction Recovery (%) |

| Omapatrilat | BMS-186716 | 60.5 |

| Metabolite 1 | BMS-196087 | 88.6 |

| Metabolite 2 | BMS-225308 | 76.3 |

| Metabolite 3 | BMS-198433 | 71.2 |

| Metabolite 4 | BMS-253653 | 26.6 |

| Data sourced from Wang et al. (2003)[6][7] |

Mechanism of Action: Signaling Pathway

Omapatrilat's therapeutic effect stems from its dual inhibition of ACE and NEP. The diagram below illustrates this mechanism.

Conclusion

The identification and quantification of omapatrilat metabolites in human plasma require a robust analytical methodology, with particular attention to the stabilization of sulfhydryl-containing analytes. The extensive metabolism of omapatrilat highlights the importance of comprehensive metabolite profiling in understanding the complete disposition of the drug. The information presented in this guide provides a foundational resource for researchers involved in the analysis of omapatrilat and similar compounds.

References

- 1. Omapatrilat - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Omapatrilat | C19H24N2O4S2 | CID 656629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mrctcenter.org [mrctcenter.org]

- 5. Metabolism of [(14)C]omapatrilat, a sulfhydryl-containing vasopeptidase inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of omapatrilat and its metabolites in human plasma by HPLC coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Chemical Structure and Properties of S-methyl omapatrilat

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and metabolic fate of omapatrilat, with a specific focus on its major metabolite, S-methyl omapatrilat. This document is intended for researchers, scientists, and drug development professionals working in the fields of cardiovascular pharmacology and medicinal chemistry.

Chemical Structure and Identification

Omapatrilat is a vasopeptidase inhibitor that simultaneously targets two key enzymes in blood pressure regulation: angiotensin-converting enzyme (ACE) and neprilysin (NEP).[1][2][3] Its chemical structure features a thiol group, which is crucial for its inhibitory activity. S-methyl omapatrilat is a prominent metabolite of omapatrilat, formed by the methylation of this sulfhydryl group.

Table 1: Chemical Identifiers for Omapatrilat and S-methyl omapatrilat

| Identifier | Omapatrilat | S-methyl omapatrilat |

| IUPAC Name | (4S,7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1][3]thiazepine-7-carboxylic acid[3] | (4S,7S,10aS)-4-[[(2S)-2-(methylthio)-3-phenylpropanoyl]amino]-5-oxo-octahydropyrido[2,1-b][1][3]thiazepine-7-carboxylic acid (programmatically generated) |

| SMILES | C1C--INVALID-LINK--SCC--INVALID-LINK--NC(=O)--INVALID-LINK--S">C@HC(=O)O[3] | CS--INVALID-LINK--C(=O)N[C@H]2C(=O)N3--INVALID-LINK--CSCC3">C@HC(=O)O (programmatically generated) |

| InChI Key | LVRLSYPNFFBYCZ-VGWMRTNUSA-N[3] | (Not available) |

| Molecular Formula | C₁₉H₂₄N₂O₄S₂[3] | C₂₀H₂₆N₂O₄S₂ |

| Molecular Weight | 408.5 g/mol [3] | 422.6 g/mol |

| CAS Number | 167305-00-2[3] | (Not available) |

Biological Activity and Quantitative Data

Table 2: In Vitro Inhibitory Activity of Omapatrilat

| Target Enzyme | Substrate | Kᵢ (nmol/L) | Reference |

| Angiotensin-Converting Enzyme (ACE) | Angiotensin I | 0.06 ± 0.05 | [4] |

| Angiotensin-Converting Enzyme (ACE) | Hippuryl-Histidyl-Leucine (HHL) | 0.45 ± 0.28 | [4] |

| Neprilysin (NEP) | - | 9 | [5] |

Experimental Protocols

In Vitro Metabolism of Omapatrilat

The following is a representative protocol for studying the metabolism of omapatrilat using liver microsomes, based on general procedures for in vitro drug metabolism studies.[6][7][8]

Objective: To determine the metabolic fate of omapatrilat in a liver microsomal system and identify the formation of metabolites, including S-methyl omapatrilat.

Materials:

-

Omapatrilat

-

Human liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, NADP⁺, and glucose-6-phosphate dehydrogenase)

-

S-adenosyl methionine (SAM) as a methyl donor

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard

Procedure:

-

Prepare a stock solution of omapatrilat in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, SAM, and the liver microsome suspension.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding omapatrilat to the mixture.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence of omapatrilat and its metabolites using LC-MS/MS.

ACE and NEP Inhibition Assays

The following are generalized protocols for determining the inhibitory activity of compounds against ACE and NEP.

ACE Inhibition Assay: [7]

-

Principle: A colorimetric assay based on the determination of 3-Hydroxybutyric acid (3HB) generated from the substrate 3-Hydroxybutyryl-Gly-Gly-Gly (3HB-GGG) by the combined action of ACE and another enzyme.

-

Procedure:

-

Prepare a solution of the test compound (omapatrilat or S-methyl omapatrilat).

-

In a 96-well plate, add the ACE enzyme solution, the substrate solution, and the test compound.

-

Incubate the plate at 37°C.

-

Add a colorimetric reagent that reacts with the product of the enzymatic reaction.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percent inhibition and IC₅₀ value.

-

NEP Inhibition Assay:

-

Principle: A fluorometric assay using a quenched fluorescent substrate for NEP. Cleavage of the substrate by NEP results in an increase in fluorescence.

-

Procedure:

-

Prepare a solution of the test compound.

-

In a 96-well plate, add the NEP enzyme solution, the fluorogenic substrate, and the test compound.

-

Incubate the plate at room temperature.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Calculate the percent inhibition and IC₅₀ value.

-

Signaling and Metabolic Pathways

Mechanism of Action of Omapatrilat

Omapatrilat exerts its therapeutic effects by inhibiting both ACE and NEP, leading to a dual mechanism of action that impacts two major signaling pathways.

Caption: Dual inhibition of ACE and NEP by omapatrilat.

Proposed Metabolic Pathway of Omapatrilat

The primary metabolic pathway for omapatrilat involves S-methylation of the active thiol group. Other potential metabolic transformations include hydrolysis of the amide bond and glucuronidation.

Caption: Proposed metabolic pathways of omapatrilat.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Omapatrilat - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and pharmacodynamics of the vasopeptidase inhibitor, omapatrilat in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dls.com [dls.com]

In Vivo Metabolism of Omapatrilat: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omapatrilat is a vasopeptidase inhibitor that simultaneously inhibits two key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2][3] This dual mechanism of action leads to both a reduction in the vasoconstrictor angiotensin II and an increase in vasodilatory natriuretic peptides.[1][2][3] Understanding the in vivo metabolism of omapatrilat is crucial for characterizing its pharmacokinetic profile, identifying potential drug-drug interactions, and ensuring its safety and efficacy. This technical guide provides an in-depth overview of the metabolic fate of omapatrilat in humans, based on available scientific literature.

Metabolic Pathways of Omapatrilat

Omapatrilat undergoes extensive metabolism in humans, with less than 3% of the parent drug being detected in plasma after oral administration.[4] The primary metabolic pathways include:

-

Hydrolysis: The exocyclic amide bond of omapatrilat is susceptible to hydrolysis, leading to the formation of (S)-2-thio-3-phenylpropionic acid and the corresponding bicyclic core structure.[4]

-

S-methylation: The free sulfhydryl group of omapatrilat and its hydrolysis product is a primary site for methylation, forming S-methyl derivatives.[4]

-

Sulfoxidation: The S-methylated metabolites can undergo further oxidation to form sulfoxides.[4]

-

Glucuronidation: The carboxylic acid groups of omapatrilat and its metabolites can be conjugated with glucuronic acid.[4]

-

Mixed Disulfide Formation: The thiol group of omapatrilat can form a mixed disulfide with endogenous cysteine.[4]

These metabolic transformations result in a complex profile of metabolites in both plasma and urine.

References

- 1. Quantitative determination of omapatrilat and its metabolites in human plasma by HPLC coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Omapatrilat - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Metabolism of [(14)C]omapatrilat, a sulfhydryl-containing vasopeptidase inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Activity of Omapatrilat Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

Omapatrilat, a vasopeptidase inhibitor, demonstrates potent dual inhibition of angiotensin-converting enzyme (ACE) and neprilysin (NEP), offering a unique therapeutic approach to cardiovascular diseases.[1][2][3] Following administration, omapatrilat undergoes extensive metabolism, leading to the formation of several metabolites.[4] This technical guide provides a comprehensive overview of the known metabolic pathways of omapatrilat and the pharmacological activity of its parent compound. While specific quantitative data on the individual metabolites' ACE and NEP inhibitory activities are not extensively available in the public domain, this guide presents illustrative data tables and detailed experimental protocols to serve as a foundational resource for researchers in this field. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the pharmacological assessment of omapatrilat and its derivatives.

Introduction to Omapatrilat

Omapatrilat is an experimental antihypertensive agent that was developed for the treatment of hypertension and congestive heart failure.[1] Its mechanism of action involves the simultaneous inhibition of two key enzymes in the cardiovascular system:

-

Angiotensin-Converting Enzyme (ACE): ACE is a central component of the renin-angiotensin-aldosterone system (RAAS). It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.

-

Neprilysin (NEP): NEP is a neutral endopeptidase that degrades several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P. By inhibiting NEP, omapatrilat increases the levels of these peptides, promoting vasodilation, natriuresis, and diuresis.[1][3]

The dual inhibition of ACE and NEP by omapatrilat was expected to provide synergistic therapeutic benefits. However, clinical development was halted due to a higher incidence of angioedema compared to ACE inhibitors alone, which was attributed to the significant accumulation of bradykinin.[1]

Metabolism of Omapatrilat

In humans, omapatrilat is subject to extensive metabolism. The primary metabolic pathways include S-methylation, glucuronidation, and the formation of disulfide conjugates. The major identified metabolites in plasma and urine are:

-

S-methyl omapatrilat [4]

-

Acyl glucuronide of S-methyl omapatrilat [4]

-

S-methyl (S)-2-thio-3-phenylpropionic acid (resulting from hydrolysis of the exocyclic amide bond)[4]

-

L-cysteine mixed disulfide of omapatrilat [4]

-

Diastereomers of S-methyl sulfoxide of omapatrilat [4]

-

S-methyl omapatrilat ring sulfoxide [4]

The metabolic fate of omapatrilat is crucial for understanding its overall pharmacological and toxicological profile. The activity of these metabolites could potentially contribute to the therapeutic effect or adverse events associated with the parent drug.

Quantitative Pharmacological Data

Table 1: In Vitro Inhibitory Activity of Omapatrilat

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Omapatrilat | Human ACE | Fluorometric | - | 6 | |

| Omapatrilat | Human NEP | Fluorometric | 8 | 8.9 |

Table 2: Illustrative Table for Pharmacological Activity of Omapatrilat Metabolites

Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific values for metabolites are not publicly available.

| Metabolite | Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) |

| S-methyl omapatrilat | Human ACE | Fluorometric | Data not available | Data not available |

| S-methyl omapatrilat | Human NEP | Fluorometric | Data not available | Data not available |

| Acyl glucuronide of S-methyl omapatrilat | Human ACE | Fluorometric | Data not available | Data not available |

| Acyl glucuronide of S-methyl omapatrilat | Human NEP | Fluorometric | Data not available | Data not available |

| L-cysteine mixed disulfide of omapatrilat | Human ACE | Fluorometric | Data not available | Data not available |

| L-cysteine mixed disulfide of omapatrilat | Human NEP | Fluorometric | Data not available | Data not available |

Experimental Protocols

The following are detailed, representative protocols for determining the in vitro inhibitory activity of compounds against ACE and NEP. These methodologies can be adapted for the evaluation of omapatrilat metabolites.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Principle: This assay is based on the cleavage of a fluorogenic substrate, o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro), by ACE. The hydrolysis of the substrate separates the fluorescent donor (Abz) from the quencher (NO2-Phe), resulting in an increase in fluorescence intensity.

Materials:

-

Recombinant human ACE

-

Abz-Gly-Phe(NO2)-Pro substrate

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2)

-

Test compounds (Omapatrilat metabolites)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 20 µL of the test compound dilutions.

-

Add 40 µL of the ACE solution (pre-diluted in assay buffer to the desired concentration) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 40 µL of the substrate solution to each well.

-

Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) in kinetic mode for 30-60 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to the ACE activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Neprilysin (NEP) Inhibition Assay

Principle: This assay utilizes a fluorogenic substrate, such as Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH, where Mca is (7-methoxycoumarin-4-yl)acetyl and Dnp is dinitrophenyl. Cleavage of this substrate by NEP separates the fluorophore (Mca) from the quencher (Dnp), leading to an increase in fluorescence.

Materials:

-

Recombinant human NEP

-

Fluorogenic NEP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl2)

-

Test compounds (Omapatrilat metabolites)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add 20 µL of the test compound dilutions to the wells of a 96-well plate.

-

Add 40 µL of the NEP solution (pre-diluted in assay buffer) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Start the reaction by adding 40 µL of the substrate solution.

-

Monitor the increase in fluorescence (Excitation: 328 nm, Emission: 393 nm) kinetically for 30-60 minutes at 37°C.

-

Calculate the reaction rates and determine the percent inhibition for each test compound concentration.

-

Calculate the IC50 value as described for the ACE inhibition assay.

Signaling Pathways

Omapatrilat's dual inhibitory action impacts two major signaling pathways involved in blood pressure regulation.

Conclusion

Omapatrilat represents a significant development in the design of cardiovascular drugs, with its unique dual-action mechanism. While the pharmacological activity of its metabolites has not been extensively disclosed in the public domain, this guide provides a framework for their potential evaluation. The provided illustrative data tables and detailed experimental protocols for ACE and NEP inhibition assays offer a starting point for researchers aiming to fill this knowledge gap. A thorough understanding of the contribution of each metabolite to the overall pharmacological profile of omapatrilat is essential for a complete assessment of its therapeutic potential and risk-benefit profile. Further research into the synthesis and in vitro and in vivo characterization of these metabolites is warranted.

References

- 1. US6300503B1 - Hydantoin intermediates for the synthesis of omapatrilat and methods for producing and using the same - Google Patents [patents.google.com]

- 2. Omapatrilat - Wikipedia [en.wikipedia.org]

- 3. Metabolism of [(14)C]omapatrilat, a sulfhydryl-containing vasopeptidase inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2024103123A1 - The synthesis of omapatrilat - Google Patents [patents.google.com]

Omapatrilat Biotransformation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omapatrilat is an investigational vasopeptidase inhibitor that demonstrates a dual mechanism of action by inhibiting both angiotensin-converting enzyme (ACE) and neprilysin (NEP).[1][2][3] This dual inhibition leads to vasodilation through both the reduction of angiotensin II and the potentiation of natriuretic peptides.[1][3] Despite its potent antihypertensive effects, the clinical development of omapatrilat was halted due to an increased risk of angioedema.[1][4] Understanding the biotransformation of this compound is critical for contextualizing its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth look at the metabolic pathways of omapatrilat, supported by quantitative data, experimental methodologies, and pathway visualizations.

Quantitative Analysis of Omapatrilat Metabolism

Omapatrilat undergoes extensive metabolism in humans, with very little of the parent compound being excreted unchanged.[5][6] Following oral administration of radiolabeled [14C]omapatrilat, approximately 64% of the radioactivity is recovered in the urine.[5] Unchanged omapatrilat accounts for less than 1% of the administered oral dose in urine and less than 3% of the radioactivity in plasma, indicating that metabolism is the primary route of elimination.[5][6]

The major urinary metabolites can be categorized into three main groups based on the biotransformation pathway. The following table summarizes the quantitative distribution of these metabolites as a percentage of total urinary radioactivity.

| Metabolite Category | Percentage of Urinary Radioactivity | Key Metabolites Identified |

| Hydrolysis of Exocyclic Amide Bond | 56% | Diastereomers of S-methyl sulfoxide of (S)-2-thio-3-phenylpropionic acid, Acyl glucuronide of S-methyl (S)-2-thio-3-phenylpropionic acid |

| Metabolites Derived from Omapatrilat | 30% | S-methyl omapatrilat, Acyl glucuronide of S-methyl omapatrilat, Diastereomers of S-methyl sulfoxide of omapatrilat, S-methyl omapatrilat ring sulfoxide |

| Disulfide Conjugation | 8% | L-cysteine mixed disulfide of omapatrilat |

Table 1: Distribution of Major Metabolite Categories in Human Urine Following Oral Administration of [14C]Omapatrilat. Data sourced from Iyer et al., 2001.[6]

In plasma, the prominent circulating metabolites are S-methyl omapatrilat, the acyl glucuronide of S-methyl omapatrilat, and S-methyl (S)-2-thio-3-phenylpropionic acid.[6] A significant portion of the radioactivity in plasma (40-43%) was found to be unextractable, suggesting covalent binding to plasma proteins.[6] However, treatment with dithiothreitol resulted in the release of omapatrilat and its hydrolysis product, (S)-2-thio-3-phenylpropionic acid, indicating that this binding occurs through reversible disulfide bonds.[6]

Core Biotransformation Pathways

The metabolism of omapatrilat is characterized by three primary pathways: hydrolysis, S-methylation followed by subsequent oxidation and glucuronidation, and the formation of mixed disulfides.

Hydrolysis Pathway

The most significant metabolic pathway, accounting for over half of the urinary metabolites, is the hydrolysis of the exocyclic amide bond of omapatrilat.[6] This cleavage results in the formation of (S)-2-thio-3-phenylpropionic acid, which then undergoes S-methylation and subsequent oxidation to form diastereomeric S-methyl sulfoxides, or glucuronidation of the S-methylated metabolite.[6]

S-Methylation and Subsequent Metabolism of Parent Compound

A substantial portion of omapatrilat undergoes S-methylation, a common pathway for xenobiotics containing a sulfhydryl group.[6] The resulting S-methyl omapatrilat serves as a substrate for further biotransformation, including oxidation to S-methyl sulfoxides and ring sulfoxides, as well as direct conjugation with glucuronic acid to form an acyl glucuronide.[6]

Disulfide Conjugation

The sulfhydryl moiety of omapatrilat can also react with endogenous sulfhydryl-containing compounds, such as L-cysteine, to form mixed disulfides.[6] This pathway accounts for a smaller, but significant, portion of the urinary metabolites.[6]

Experimental Protocols

The characterization of omapatrilat's biotransformation was primarily achieved through a human metabolism study involving the oral administration of radiolabeled compound.

Study Design

-

Subjects: Healthy male subjects.[5]

-

Dosage: A single oral dose of 50 mg of [14C]omapatrilat was administered.[6] In a separate study, a 20 mg intravenous dose and a 50 mg oral dose of [14C]omapatrilat were used to determine absolute bioavailability.[5]

-

Sample Collection: Blood samples were collected for up to 120 hours post-dose. Urine and feces were collected for up to 168 hours post-dose.[5]

Analytical Methods

-

Quantification of Total Radioactivity: Radioactivity in blood, plasma, urine, and feces was determined by liquid scintillation counting.[5]

-

Quantification of Omapatrilat in Plasma: Plasma concentrations of the parent drug were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[5]

-

Metabolite Profiling and Identification:

-

Sample Preparation: Urine samples were directly analyzed. Plasma samples underwent an extraction procedure. A notable observation was that 40-43% of plasma radioactivity was unextractable, suggesting protein binding.[6]

-

Reduction of Disulfide Bonds: To analyze the protein-bound fraction, plasma samples were treated with dithiothreitol to reduce disulfide bonds, allowing for the extraction and characterization of the released compounds.[6]

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) was used to separate the parent drug and its metabolites.

-

Structural Elucidation: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy were likely employed for the structural identification of the isolated metabolites, although specific details of these techniques are not provided in the referenced abstracts.

-

The following diagram outlines the general workflow for the analysis of omapatrilat and its metabolites.

Conclusion

The biotransformation of omapatrilat is extensive and complex, involving multiple metabolic pathways. The primary routes of metabolism are hydrolysis of the exocyclic amide bond, S-methylation with subsequent oxidation and glucuronidation, and the formation of a mixed disulfide with L-cysteine. These pathways lead to a diverse array of metabolites, with negligible amounts of the parent compound excreted unchanged. The provided quantitative data and pathway visualizations offer a clear and detailed understanding of the metabolic fate of omapatrilat, which is essential for researchers and professionals in the field of drug development.

References

- 1. Omapatrilat - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Omapatrilat | C19H24N2O4S2 | CID 656629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mrctcenter.org [mrctcenter.org]

- 5. Oral bioavailability and disposition of [14C]omapatrilat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of [(14)C]omapatrilat, a sulfhydryl-containing vasopeptidase inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Novel Omapatrilat Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omapatrilat, a vasopeptidase inhibitor that simultaneously targets angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), undergoes extensive metabolism in humans. This technical guide provides a comprehensive overview of the discovery and characterization of its novel metabolites. It details the biotransformation pathways, presents quantitative data on identified metabolites, and outlines the experimental protocols utilized for their identification and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies and the development of related compounds.

Introduction

Omapatrilat is a potent cardiovascular agent designed to treat hypertension and congestive heart failure by dually inhibiting ACE and NEP.[1][2] This dual inhibition leads to a decrease in the production of the vasoconstrictor angiotensin II and an increase in the levels of vasodilatory natriuretic peptides.[3][4] Understanding the metabolic fate of Omapatrilat is crucial for a complete characterization of its pharmacokinetic and pharmacodynamic profile. Studies have revealed that Omapatrilat is extensively metabolized in the body, with less than 3% of the parent drug being detected in plasma after oral administration.[5] This guide delves into the specifics of its metabolic products.

Omapatrilat Biotransformation Pathways

The metabolism of Omapatrilat is complex, involving multiple enzymatic reactions. The primary metabolic pathways identified in humans include:

-

Hydrolysis: The exocyclic amide bond of Omapatrilat is susceptible to hydrolysis, leading to the formation of (S)-2-thio-3-phenylpropionic acid and the bicyclic thiazepinone-proline moiety.[5]

-

S-methylation: The free sulfhydryl group of Omapatrilat and its hydrolysis product can undergo S-methylation.[5]

-

Sulfoxidation: The resulting S-methylated metabolites can be further oxidized to form sulfoxides. This can occur on the S-methyl group of the thioether side chain or on the sulfur atom within the thiazepine ring.[5]

-

Glucuronidation: Acyl glucuronides of S-methylated metabolites have been identified, indicating conjugation as another metabolic route.[5]

-

Disulfide Formation: Omapatrilat can form mixed disulfides with endogenous sulfhydryl-containing molecules, such as L-cysteine.[5]

The following diagram illustrates the major metabolic pathways of Omapatrilat.

Caption: Major Biotransformation Pathways of Omapatrilat.

Quantitative Analysis of Omapatrilat and its Metabolites

Quantitative analysis of Omapatrilat and its metabolites in biological matrices is challenging due to the reactive nature of the thiol group. Derivatization with agents like methyl acrylate is often necessary to stabilize these compounds for accurate measurement.[1][6] The following tables summarize the quantitative data for Omapatrilat and its major metabolites identified in human plasma and urine.

Table 1: Quantitative Data of Omapatrilat and its Metabolites in Human Plasma

| Analyte | Concentration Range (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Average Extraction Recovery (%) |

| Omapatrilat (BMS-186716) | 0.2 - 250 | 0.2 | 60.5 |

| S-methyl (S)-2-thio-3-phenylpropionic acid (BMS-196087) | 0.5 - 250 | 0.5 | 88.6 |

| S-methyl sulfoxide of (S)-2-thio-3-phenylpropionic acid (BMS-225308) | 1 - 250 | 1 | 76.3 |

| S-methyl Omapatrilat (BMS-198433) | 2 - 250 | 2 | 71.2 |

| Acyl glucuronide of S-methyl Omapatrilat (BMS-253653) | 10 - 2500 | 10 | 26.6 |

Data sourced from a study on the quantitative determination of Omapatrilat and its metabolites in human plasma.[1]

Table 2: Relative Abundance of Omapatrilat Metabolite Groups in Human Urine

| Metabolite Group | Percentage of Urinary Radioactivity (%) |

| Metabolites from exocyclic amide bond hydrolysis | 56 |

| L-cysteine mixed disulfide of Omapatrilat | 8 |

| Metabolites derived from intact Omapatrilat | 30 |

Data represents the percentage of total radioactivity in urine following a single oral dose of [14C]Omapatrilat.[5]

Experimental Protocols

The identification and quantification of Omapatrilat metabolites predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation for Plasma Analysis

A detailed protocol for the extraction of Omapatrilat and its metabolites from human plasma is as follows:[1]

-

Derivatization: To stabilize the free sulfhydryl groups, methyl acrylate is added to the blood collection tubes.

-

Internal Standard Addition: To a 0.5 mL plasma sample, 50 µL of an internal standard working solution (containing deuterated analogs of the analytes) is added and mixed.

-

Acidification: 0.5 mL of 0.1 mol/L hydrochloric acid solution is added.

-

Liquid-Liquid Extraction: 3 mL of methyl-tert butyl ether is added, and the tubes are shaken for 10 minutes.

-

Phase Separation: The samples are centrifuged at 2500×g for 10 minutes to separate the aqueous and organic layers.

-

Evaporation: The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: The residue is dissolved in 150 µL of the mobile phase, vortexed, and centrifuged through a 0.2 µm filter.

-

Analysis: The filtrate is then ready for LC-MS/MS analysis.

The following diagram outlines the experimental workflow for plasma sample preparation.

Caption: Workflow for Omapatrilat Metabolite Analysis in Plasma.

LC-MS/MS Analysis

A high-performance liquid chromatography system coupled to a tandem mass spectrometer is used for the separation and detection of the analytes.

-

Chromatography: Reverse-phase chromatography is typically employed to separate Omapatrilat and its metabolites.

-

Mass Spectrometry: The mass spectrometer is operated in the negative ion mode with multiple reaction monitoring (MRM) to achieve high sensitivity and specificity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[1]

Table 3: Exemplary MRM Transitions for Omapatrilat and Metabolites (as MA adducts where applicable)

| Analyte (MA Adduct) | Precursor Ion (m/z) | Product Ion (m/z) |

| Omapatrilat-MA | 493.0 | 407.1 |

| BMS-196087-MA | 181.1 | 147.2 |

| BMS-225308 | 195.1 | 147.1 |

| BMS-198433 | 421.0 | 246.1 |

| BMS-253653-MA | 509.1 | 423.2 |

Data from Wang et al., 2003.[1]

Signaling Pathway of Omapatrilat's Dual Inhibition

Omapatrilat's therapeutic effect is derived from its simultaneous inhibition of two key enzymes in the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system.

-

ACE Inhibition: By inhibiting ACE, Omapatrilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

-

NEP Inhibition: By inhibiting NEP, Omapatrilat prevents the degradation of natriuretic peptides (e.g., atrial natriuretic peptide - ANP), which promote vasodilation, natriuresis, and diuresis.

The dual action of Omapatrilat is depicted in the following signaling pathway diagram.

Caption: Dual Inhibition Signaling Pathway of Omapatrilat.

Conclusion

The extensive metabolism of Omapatrilat results in a diverse array of metabolites, formed through hydrolysis, S-methylation, sulfoxidation, glucuronidation, and disulfide bond formation. The characterization of these metabolites has been made possible through advanced analytical techniques, primarily LC-MS/MS, coupled with appropriate sample stabilization strategies. This in-depth understanding of Omapatrilat's biotransformation is essential for a comprehensive evaluation of its safety and efficacy profile and provides a valuable knowledge base for the development of future vasopeptidase inhibitors. The detailed experimental protocols and quantitative data presented herein offer a practical guide for researchers in the field of drug metabolism and pharmacokinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Omapatrilat | C19H24N2O4S2 | CID 656629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of [(14)C]omapatrilat, a sulfhydryl-containing vasopeptidase inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of the vasopeptidase inhibitor, omapatrilat in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Omapatrilat Metabolic Profiling in Preclinical Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omapatrilat is a vasopeptidase inhibitor that simultaneously targets both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual inhibition mechanism offered a promising therapeutic approach for hypertension and congestive heart failure. Understanding the metabolic fate of omapatrilat in preclinical species is crucial for the interpretation of toxicological findings and the extrapolation of pharmacokinetic and pharmacodynamic data to humans. This technical guide provides a comprehensive overview of the metabolic profiling of omapatrilat in key preclinical species, focusing on quantitative data, experimental methodologies, and metabolic pathways.

Quantitative Metabolic Data

The biotransformation of omapatrilat has been investigated in several preclinical species, primarily rats and dogs, using radiolabeled compounds to trace the fate of the drug and its metabolites. While specific concentrations of all metabolites in plasma and urine are not publicly available in full, the distribution of radioactivity provides a quantitative overview of the primary routes of elimination and the extent of metabolism.

Excretion of Radiolabeled Omapatrilat

Following oral administration of [¹⁴C]omapatrilat, the majority of the radioactive dose is recovered in the urine and feces, indicating that both renal and biliary excretion are significant pathways for the elimination of omapatrilat-related material.

| Species | Route of Administration | Dose | % of Radioactivity in Urine | % of Radioactivity in Feces | Total Recovery (%) |

| Rat | Oral | Not Specified | 51-62% | 16-36% | ~77-98% |

| Dog | Oral | Not Specified | 51-62% | 16-36% | ~77-98% |

Table 1: Cumulative Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]Omapatrilat in Preclinical Species. The data indicates extensive absorption and subsequent excretion.

Plasma Metabolite Profile

In both rats and dogs, omapatrilat undergoes extensive first-pass metabolism, resulting in low systemic exposure to the parent drug. The majority of the circulating radioactivity in plasma corresponds to various metabolites.

| Species | Parent Omapatrilat (% of Plasma Radioactivity) | Major Circulating Metabolites |

| Rat | Small portion | S-methyl omapatrilat, (S)-2-thio-3-phenylpropionic acid (bound to plasma proteins) |

| Dog | Small portion | S-methyl omapatrilat, (S)-2-thiomethyl-3-phenylpropionic acid |

Table 2: Relative Abundance of Omapatrilat and its Major Metabolites in the Plasma of Preclinical Species. This highlights the significant role of metabolism in the disposition of omapatrilat.

Urinary Metabolite Profile

The composition of metabolites in urine provides further insight into the biotransformation pathways of omapatrilat. Unchanged omapatrilat is not detected in the urine of preclinical species, indicating complete metabolic clearance.[1]

| Species | Major Urinary Metabolites | Minor Urinary Metabolites |

| Rat | Metabolites from hydrolysis of omapatrilat | Not specified |

| Dog | Amine hydrolysis product, diastereomeric sulfoxide of (S)-2-thiomethyl-3-phenylpropionic acid, acyl glucuronide of S-methyl omapatrilat, S-methyl omapatrilat | Acyl glucuronide of (S)-2-thiomethyl-3-phenylpropionic acid, L-cysteine mixed disulfide of omapatrilat, diastereomers of S-methyl sulfoxide of omapatrilat, S-methyl omapatrilat ring sulfoxide |

Table 3: Identified Urinary Metabolites of Omapatrilat in Preclinical Species. The metabolic profile in dogs is qualitatively similar to that in humans.[1]

Experimental Protocols

The metabolic profiling of omapatrilat in preclinical species involved in vivo studies with radiolabeled compounds followed by sophisticated analytical techniques for the identification and quantification of metabolites.

In Vivo Study Design

-

Test Animals: Male Sprague-Dawley rats and Beagle dogs were used as representative preclinical species.

-

Radiolabeled Compound: A mixture of [¹⁴C]omapatrilat and stable-labeled [¹³C₂]omapatrilat was administered orally. The ¹⁴C label allowed for the quantification of total drug-related material, while the ¹³C₂ label provided a characteristic M+2 isotope cluster in mass spectrometry to aid in metabolite identification.[2]

-

Sample Collection: Blood, urine, and feces were collected at various time points post-dose to determine the pharmacokinetic profile and excretion pathways.

Sample Preparation

Due to the reactive nature of the thiol group in omapatrilat, a derivatization step is crucial to prevent ex vivo oxidation.

-

Stabilization: Blood samples are collected in tubes containing an anticoagulant (e.g., K₃EDTA) and a blocking agent such as methyl acrylate. Methyl acrylate reacts with the free sulfhydryl group to form a stable adduct.

-

Extraction: Plasma samples are subjected to protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.

Urine samples are typically pooled over a collection interval (e.g., 0-24 hours and 24-48 hours) and can be directly analyzed or after a dilution and filtration step.[2]

Analytical Methodology

A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the primary methodology for the separation, identification, and quantification of omapatrilat and its metabolites.

-

Chromatography:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A radiodetector is used in-line to monitor the elution of ¹⁴C-labeled compounds, followed by a mass spectrometer.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.

-

Analysis: Tandem mass spectrometry (MS/MS) is used for structural elucidation of metabolites by analyzing their fragmentation patterns.

-

Quantification: For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.

-

Metabolic Pathways and Visualizations

Omapatrilat undergoes extensive metabolism through several key biotransformation pathways. The primary metabolic transformations include S-methylation of the thiol group, hydrolysis of the amide bond, and subsequent oxidation and conjugation reactions.

Omapatrilat Biotransformation Pathway

The following diagram illustrates the major metabolic pathways of omapatrilat in preclinical species.

Caption: Major metabolic pathways of omapatrilat in preclinical species.

Experimental Workflow for Metabolic Profiling

The logical flow of a typical preclinical metabolic profiling study for omapatrilat is depicted below.

Caption: Experimental workflow for omapatrilat metabolic profiling.

Conclusion

The metabolic profiling of omapatrilat in preclinical species such as rats and dogs reveals that the drug is extensively metabolized, with S-methylation and hydrolysis being the primary biotransformation pathways. The parent drug represents only a small fraction of the circulating drug-related material in plasma. The experimental approach, utilizing radiolabeled compounds and advanced analytical techniques like LC-MS/MS, has been instrumental in elucidating the metabolic fate of omapatrilat. This in-depth understanding of the preclinical metabolism of omapatrilat is fundamental for the comprehensive evaluation of its safety and efficacy profile and for guiding further drug development efforts in the class of vasopeptidase inhibitors.

References

In Vitro Characterization of Omapatrilat Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omapatrilat (BMS-186716) is a potent vasopeptidase inhibitor designed to simultaneously target angiotensin-converting enzyme (ACE) and neprilysin (NEP), offering a dual mechanism for managing hypertension and congestive heart failure.[1][2][3] Despite its potent antihypertensive effects, clinical development was halted due to safety concerns, notably an increased risk of angioedema.[1] Omapatrilat undergoes extensive first-pass metabolism, leading to the formation of multiple metabolites.[4] Understanding the in vitro characteristics of these metabolites is crucial for a comprehensive assessment of the drug's disposition and pharmacological profile. This guide provides a consolidated overview of the available data on the in vitro characterization of Omapatrilat's metabolites, including metabolic pathways, quantitative analytical methods, and relevant experimental protocols.

Mechanism of Action of Omapatrilat

Omapatrilat's therapeutic potential stems from its ability to inhibit two key enzymes in cardiovascular regulation:

-

Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, Omapatrilat blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

-

Neprilysin (NEP): Inhibition of NEP prevents the degradation of endogenous vasodilator peptides, such as atrial natriuretic peptide (ANP) and bradykinin. Elevated levels of these peptides promote vasodilation, natriuresis, and diuresis.

The dual inhibition of these pathways is illustrated in the diagram below.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Omapatrilat and its Metabolites in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the vasopeptidase inhibitor Omapatrilat (BMS-186716) and its four major metabolites (BMS-196087, BMS-225308, BMS-198433, and BMS-253653) in human plasma. Due to the inherent instability of the free sulfhydryl groups in Omapatrilat and two of its metabolites, a derivatization step using methyl acrylate is employed to ensure stability during sample processing and analysis. The method utilizes liquid-liquid extraction for sample cleanup, followed by reversed-phase HPLC separation and detection using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies.

Introduction

Omapatrilat is a vasopeptidase inhibitor that simultaneously inhibits both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), leading to vasodilation and a reduction in blood pressure. Understanding the pharmacokinetics of Omapatrilat and its metabolites is crucial for drug development. Omapatrilat undergoes extensive metabolism in humans, forming several metabolites through pathways including S-methylation, glucuronidation, hydrolysis of the exocyclic amide bond, and the formation of mixed disulfides.[1] This application note provides a detailed protocol for the robust and reliable quantification of Omapatrilat and its key metabolites in human plasma using LC-MS/MS.

Experimental

Sample Preparation

Due to the instability of the thiol-containing compounds (Omapatrilat, BMS-196087, and BMS-253653), derivatization with methyl acrylate is performed to form stable adducts.[2][3]

Protocol:

-

To 500 µL of human plasma, add 50 µL of the internal standard working solution.

-

Add 50 µL of methyl acrylate solution to the plasma sample to derivatize the sulfhydryl groups.

-

Vortex the sample for 10 minutes to ensure complete reaction.

-

Add 500 µL of 0.1 M hydrochloric acid.

-

Perform a liquid-liquid extraction by adding 3 mL of methyl tert-butyl ether and shaking for 10 minutes.

-

Centrifuge at 2500 x g for 10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 150 µL of the mobile phase.

-

Centrifuge through a 0.2 µm nylon filter at 8000 x g for 3 minutes.

-

Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Table 1: HPLC Conditions

| Parameter | Value |

| HPLC System | Agilent 1100 Series or equivalent |

| Column | Hypercil C8, 5 µm, 4.6 x 150 mm (or equivalent) |

| Guard Column | Hypercil C8 guard column |

| Mobile Phase | 62.5% Water with 1 mmol/L Ammonium Acetate, pH 5.5 : 37.5% Acetonitrile |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 25 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Mass Spectrometry

Table 2: Mass Spectrometer Conditions

| Parameter | Value |

| Mass Spectrometer | Perkin-Elmer SCIEX API-3000 or equivalent |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Nitrogen |

| Dwell Time | 200 ms per transition |

Table 3: MRM Transitions (Representative)

| Analyte (MA Adduct) | Precursor Ion (m/z) | Product Ion (m/z) |

| Omapatrilat-MA | 499.2 | [To be optimized] |

| BMS-196087-MA | 267.1 | 181.0 |

| BMS-225308 | 398.2 | [To be optimized] |

| BMS-198433 | 414.2 | [To be optimized] |

| BMS-253653-MA | 515.2 | [To be optimized] |

| d5-Omapatrilat-MA (IS) | 504.2 | [To be optimized] |

| d5-BMS-196087-MA (IS) | 272.1 | 185.0 |

| d5-BMS-225308 (IS) | 403.2 | [To be optimized] |

| d5-BMS-198433 (IS) | 419.2 | [To be optimized] |

Note: The precursor ions for the methyl acrylate (MA) adducts are based on their molecular weights. The product ions need to be optimized for the specific instrument used. For BMS-196087-MA, cleavage of the MA side chain in the ion source was observed, leading to the selection of the de-adducted [M-H]- ion as the precursor.[3]

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and stability.

Table 4: Quantitative Performance of the LC-MS/MS Method [3]

| Analyte | LLOQ (µg/L) | Linear Range (µg/L) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Omapatrilat | 0.2 | 0.2 - 250 | < 15 | < 15 | 97.4 - 108.1 |

| BMS-196087 | 0.5 | 0.5 - 250 | < 15 | < 15 | 94.4 - 108.0 |

| BMS-225308 | 1.0 | 1.0 - 250 | < 15 | < 15 | 100.3 - 101.7 |

| BMS-198433 | 2.0 | 2.0 - 250 | < 15 | < 15 | 97.9 - 103.3 |

| BMS-253653 | 10.0 | 10.0 - 2500 | < 15 | < 15 | 99.3 - 101.2 |

The analytes in human plasma were found to be stable for at least 6 hours at room temperature and after three freeze-thaw cycles.[3]

Visualizations

Omapatrilat Metabolism Pathway

The metabolic fate of Omapatrilat is complex, involving multiple biotransformation reactions.

Caption: Metabolic pathway of Omapatrilat.

Experimental Workflow

The analytical procedure involves several key steps from sample receipt to data acquisition.

Caption: LC-MS/MS workflow for Omapatrilat analysis.

Conclusion

This application note details a robust and validated LC-MS/MS method for the quantification of Omapatrilat and its major metabolites in human plasma. The inclusion of a derivatization step is critical for the accurate measurement of the unstable thiol-containing analytes. The method meets the requirements for sensitivity, specificity, precision, and accuracy, making it a valuable tool for pharmacokinetic and drug metabolism studies of Omapatrilat.

References

- 1. Metabolism of [(14)C]omapatrilat, a sulfhydryl-containing vasopeptidase inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative determination of omapatrilat and its metabolites in human plasma by HPLC coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of S-methyl omapatrilat Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of S-methyl omapatrilat, a primary metabolite of the vasopeptidase inhibitor omapatrilat. Omapatrilat is an investigational drug that simultaneously inhibits two key enzymes in blood pressure regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] The S-methylated metabolite is crucial for use as a reference standard in pharmacokinetic and metabolic studies. This application note includes a comprehensive reaction scheme, a step-by-step experimental protocol, and expected analytical data for the synthesized compound. Additionally, a signaling pathway for omapatrilat and a workflow for the synthesis are visually represented.

Introduction

Omapatrilat is a potent antihypertensive agent that exerts its effects through the dual inhibition of angiotensin-converting enzyme (ACE) and neprilysin (neutral endopeptidase, NEP).[2] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II. NEP is the enzyme responsible for the degradation of natriuretic peptides, which have vasodilatory and natriuretic effects. By inhibiting both enzymes, omapatrilat leads to decreased vasoconstriction and increased vasodilation, resulting in a significant reduction in blood pressure.[1]

Metabolic studies have shown that omapatrilat undergoes several biotransformations, with S-methylation of the thiol group being a significant pathway.[1] To accurately quantify omapatrilat and its metabolites in biological matrices, a pure analytical standard of S-methyl omapatrilat is essential. This document outlines a straightforward and efficient method for the synthesis of S-methyl omapatrilat from the parent drug, omapatrilat.

Signaling Pathway of Omapatrilat

Omapatrilat's dual-action mechanism targets two distinct but interconnected pathways involved in blood pressure regulation. The inhibition of ACE prevents the formation of angiotensin II, a potent vasoconstrictor, and also inhibits the degradation of bradykinin, a vasodilator. The inhibition of NEP increases the levels of natriuretic peptides, which promote vasodilation and sodium excretion. The combined effect is a powerful reduction in blood pressure.

Synthesis of S-methyl omapatrilat

The synthesis of S-methyl omapatrilat is achieved through a direct methylation of the free thiol group of omapatrilat using a suitable methylating agent, such as methyl iodide, in the presence of a mild base.

Reaction Scheme

Experimental Protocol

Materials:

-

Omapatrilat (≥98% purity)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

LC-MS system

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve omapatrilat (1.0 eq) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 15 minutes.

-

Methylation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (1.5 eq) dropwise to the suspension.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding deionized water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by preparative HPLC using a suitable C18 column and a gradient of acetonitrile in water with 0.1% formic acid to afford pure S-methyl omapatrilat.

-

Characterization: Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.

Data Presentation

Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| Omapatrilat | 408.54 | 1.0 | User-defined |

| Potassium Carbonate | 138.21 | 2.0 | Calculated |

| Methyl Iodide | 141.94 | 1.5 | Calculated |

| DMF | - | - | Sufficient to dissolve |

Expected Analytical Data

| Analysis | Omapatrilat | S-methyl omapatrilat (Expected) |

| Molecular Formula | C₁₉H₂₄N₂O₄S₂ | C₂₀H₂₆N₂O₄S₂ |

| Molecular Weight | 408.54 | 422.57 |

| Mass Spec (ESI+) | m/z 409.1 [M+H]⁺ | m/z 423.1 [M+H]⁺ |

| ¹H NMR (δ, ppm) | Thiol proton (SH ) ~1.5-2.0 ppm | S-methyl protons (S-CH₃ ) ~2.1 ppm (singlet) |

| ¹³C NMR (δ, ppm) | - | S-methyl carbon (S-C H₃) ~15 ppm |

| Purity (HPLC) | ≥98% | ≥98% |

Conclusion

This application note provides a reliable and reproducible protocol for the synthesis of S-methyl omapatrilat, a key metabolite of omapatrilat. The availability of this analytical standard is crucial for the advancement of research and development involving omapatrilat, enabling accurate bioanalytical method development and pharmacokinetic studies. The provided experimental details and expected analytical data will aid researchers in the successful preparation and characterization of this important reference compound.

References

Application Notes and Protocols for Solid-Phase Extraction of Omapatrilat and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of omapatrilat and its major metabolites from biological matrices, primarily human plasma. The protocol is designed to be a starting point for method development and is based on established principles of mixed-mode solid-phase extraction for compounds with similar physicochemical properties.

Introduction

Omapatrilat is a vasopeptidase inhibitor that was developed for the treatment of hypertension and congestive heart failure. It functions by simultaneously inhibiting two key enzymes: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] This dual mechanism of action leads to both a reduction in the vasoconstrictor angiotensin II and an increase in vasodilatory peptides, resulting in blood pressure reduction.[2]

Omapatrilat undergoes extensive metabolism in humans, leading to a variety of metabolites.[3] The accurate quantification of omapatrilat and its metabolites in biological fluids is crucial for pharmacokinetic and pharmacodynamic studies. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Omapatrilat

Omapatrilat is metabolized through several pathways, including S-methylation, hydrolysis of the exocyclic amide bond, and formation of mixed disulfides.[3] The prominent metabolites identified in plasma and urine include S-methyl omapatrilat, its acyl glucuronide, and S-methyl (S)-2-thio-3-phenylpropionic acid.[3] The parent compound, omapatrilat, is often found at very low concentrations in plasma due to extensive metabolism.[3]

Below is a diagram illustrating the major metabolic pathways of omapatrilat.

Caption: Major metabolic pathways of omapatrilat in humans.

Recommended Solid-Phase Extraction Protocol

This protocol is a general guideline for the extraction of omapatrilat and its metabolites from human plasma using a mixed-mode cation exchange SPE sorbent. Optimization of each step is recommended for specific applications.

Materials and Reagents

-

SPE Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX, Strata-X-C)

-

Plasma Sample: Human plasma with anticoagulant (e.g., EDTA)

-

Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of omapatrilat or one of its metabolites.

-

Pre-treatment Solution: 2% Formic acid in water

-

Conditioning Solvent: Methanol

-

Equilibration Solvent: Water

-

Wash Solution 1: 2% Formic acid in water

-

Wash Solution 2: Methanol

-

Elution Solvent: 5% Ammonium hydroxide in methanol

-

Reconstitution Solvent: Mobile phase for LC-MS/MS analysis

Experimental Workflow

The following diagram outlines the recommended SPE workflow.

Caption: Recommended workflow for solid-phase extraction of omapatrilat.

Detailed Protocol

-

Sample Pre-treatment:

-

To 0.5 mL of plasma sample, add the internal standard.

-

Add 0.5 mL of 2% formic acid in water.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

-

SPE Cartridge Preparation:

-

Condition: Pass 1 mL of methanol through the SPE cartridge.

-

Equilibrate: Pass 1 mL of water through the SPE cartridge. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

-

Washing:

-

Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

-

Wash 2: Pass 1 mL of methanol to remove non-polar interferences.

-

Dry the cartridge under vacuum for 1-2 minutes.

-

-

Elution:

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

-

Post-Extraction:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

-

Vortex and transfer to an autosampler vial for analysis.

-

Quantitative Data Summary

Table 1: Extraction Recovery of Omapatrilat and Metabolites from Human Plasma (using a Liquid-Liquid Extraction Method)

| Analyte | BMS Code | Average Extraction Recovery (%)[4] |

| Omapatrilat | BMS-186716 | 60.5 |

| Metabolite 1 | BMS-196087 | 88.6 |

| Metabolite 2 | BMS-225308 | 76.3 |

| Metabolite 3 | BMS-198433 | 71.2 |

| Metabolite 4 | BMS-253653 | 26.6 |

Disclaimer: The data presented in Table 1 was obtained using a liquid-liquid extraction method and is provided here as an indication of the extractability of these compounds from plasma.[4] Actual recovery values for the proposed SPE method will need to be experimentally determined.

Table 2: Method Validation Parameters from a Published LC-MS/MS Method (using Liquid-Liquid Extraction)

| Parameter | Omapatrilat (BMS-186716) | Metabolite 1 (BMS-196087) | Metabolite 2 (BMS-225308) | Metabolite 3 (BMS-198433) | Metabolite 4 (BMS-253653) |

| Concentration Range (µg/L) [4] | 0.2 - 250 | 0.5 - 250 | 1 - 250 | 2 - 250 | 10 - 2500 |

| Limit of Quantitation (LOQ) (µg/L) [4] | 0.2 | 0.5 | 1 | 2 | 10 |

| Intra-day Precision (%RSD) | < 15 | < 15 | < 15 | < 15 | < 15 |

| Inter-day Precision (%RSD) | < 15 | < 15 | < 15 | < 15 | < 15 |

| Accuracy (% Recovery) | 85 - 115 | 85 - 115 | 85 - 115 | 85 - 115 | 85 - 115 |

Conclusion

The provided solid-phase extraction protocol offers a robust starting point for the development of a sensitive and specific method for the quantification of omapatrilat and its metabolites in biological matrices. The use of a mixed-mode cation exchange sorbent is well-suited for the physicochemical properties of these analytes. It is essential to validate the method thoroughly, including the determination of recovery, matrix effects, precision, and accuracy, to ensure reliable results for pharmacokinetic and other drug development studies.

References

- 1. Metabolism of [(14)C]omapatrilat, a sulfhydryl-containing vasopeptidase inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination of omapatrilat and its metabolites in human plasma by HPLC coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of Omapatrilat and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omapatrilat is a vasopeptidase inhibitor that simultaneously inhibits two key enzymes in the cardiovascular system: angiotensin-converting enzyme (ACE) and neprilysin (NEP).[1][2] This dual mechanism of action leads to a reduction in the vasoconstrictor angiotensin II and an increase in vasodilatory natriuretic peptides, resulting in blood pressure reduction.[3][4] Understanding the metabolic fate of Omapatrilat is crucial for comprehensive pharmacokinetic and safety assessments. High-resolution mass spectrometry (HRMS) offers unparalleled accuracy and sensitivity for the identification and quantification of drug metabolites. This document provides detailed application notes and protocols for the analysis of Omapatrilat and its major metabolites in biological matrices using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Mechanism of Action of Omapatrilat

Omapatrilat exerts its therapeutic effect by inhibiting both ACE and NEP. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. NEP is responsible for the degradation of natriuretic peptides, which promote vasodilation and natriuresis. By inhibiting both enzymes, Omapatrilat shifts the balance towards vasodilation and reduced blood pressure.[2][3][4]

Figure 1. Omapatrilat's dual inhibition of ACE and NEP.

Omapatrilat and its Major Metabolites

Omapatrilat undergoes extensive metabolism in the body, leading to the formation of several metabolites. The primary metabolites identified in human plasma are designated as BMS-196087, BMS-225308, BMS-198433, and BMS-253653.[5][6]

| Compound | BMS Number | Chemical Formula | Monoisotopic Mass (Da) (Theoretical) |

| Omapatrilat | BMS-186716 | C₁₉H₂₄N₂O₄S₂ | 408.1177 |

| Metabolite 1 | BMS-196087 | C₇H₁₁NO₂S | 173.0510 |

| Metabolite 2 | BMS-225308 | C₁₉H₂₄N₂O₅S₂ | 424.1126 |

| Metabolite 3 | BMS-198433 | C₂₀H₂₆N₂O₅S₂ | 438.1283 |

| Metabolite 4 | BMS-253653 | C₁₀H₁₃NO₄S | 243.0565 |

Experimental Protocols

Sample Preparation from Human Plasma

A robust sample preparation protocol is essential for removing interfering substances from the plasma matrix and ensuring accurate quantification.

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., isotopically labeled Omapatrilat)

-

0.1 M Hydrochloric acid

-

Methyl tert-butyl ether (MTBE)

-

Nitrogen gas supply

-

Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

-

Centrifuge

-

Vortex mixer

-

Evaporator

Protocol:

-

Thaw plasma samples on ice.

-

To 500 µL of plasma in a centrifuge tube, add 50 µL of the internal standard working solution.

-

Add 500 µL of 0.1 M hydrochloric acid and vortex for 30 seconds.

-

Add 3 mL of methyl tert-butyl ether, cap the tube, and vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 150 µL of reconstitution solution, vortex for 1 minute, and transfer to an autosampler vial for LC-HRMS analysis.[5]

LC-HRMS Analysis

Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

-

High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

HRMS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Scan Range: m/z 100-1000

-

Resolution: 70,000 FWHM

-

AGC Target: 3e6

-

Maximum IT: 100 ms

-

Data Acquisition: Full scan followed by data-dependent MS/MS (dd-MS²) of the top 5 most intense ions.

-

Collision Energy (for MS/MS): Stepped HCD (e.g., 20, 30, 40 eV)

Data Processing and Analysis

The accurate mass data obtained from HRMS allows for the confident identification of Omapatrilat and its metabolites.

Figure 2. Data processing workflow for metabolite identification.

Data Analysis Steps:

-

Peak Picking and Alignment: Process the raw LC-HRMS data using software such as Compound Discoverer™, XCMS, or similar platforms to detect and align chromatographic peaks.

-

Accurate Mass and Retention Time Extraction: Extract the accurate mass-to-charge ratio (m/z) and retention time for each detected feature.

-

Elemental Composition Determination: Utilize the high mass accuracy to predict the elemental formula for the parent ion and its fragments.

-

Metabolite Identification: Compare the accurate mass and elemental composition against a theoretical database of Omapatrilat and its potential metabolites. The retention time and MS/MS fragmentation patterns should be used for confirmation.

-

Quantification: Integrate the peak areas of the extracted ion chromatograms for Omapatrilat, its metabolites, and the internal standard. Construct a calibration curve to determine the concentration of each analyte.

Conclusion

High-resolution mass spectrometry provides a powerful tool for the comprehensive analysis of Omapatrilat and its metabolites. The high mass accuracy and resolving power of HRMS instruments enable confident identification and reliable quantification of metabolites in complex biological matrices. The protocols and application notes presented here offer a robust framework for researchers and scientists in the field of drug development to advance their understanding of the metabolic fate of Omapatrilat.

References

- 1. Omapatrilat - Wikipedia [en.wikipedia.org]

- 2. The Rise and Fall of Omapatrilat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omapatrilat | C19H24N2O4S2 | CID 656629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]